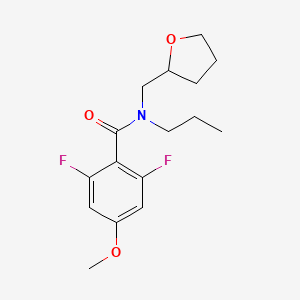
N-(4-butylphenyl)-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-3-(2-furyl)acrylamide, also known as PBAF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material sciences.
Wirkmechanismus
The exact mechanism of action of N-(4-butylphenyl)-3-(2-furyl)acrylamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell survival. N-(4-butylphenyl)-3-(2-furyl)acrylamide has also been found to inhibit the activity of various enzymes involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-3-(2-furyl)acrylamide has been found to have a low toxicity profile, with no significant adverse effects reported in animal studies. It has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-(4-butylphenyl)-3-(2-furyl)acrylamide has also been found to exhibit good stability in various biological fluids, such as plasma and serum.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-butylphenyl)-3-(2-furyl)acrylamide is its versatility, as it can be easily modified to generate a wide range of derivatives with different biological activities. However, one of the limitations of N-(4-butylphenyl)-3-(2-furyl)acrylamide is its relatively low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, further studies are needed to fully understand the safety and efficacy of N-(4-butylphenyl)-3-(2-furyl)acrylamide in humans.
Zukünftige Richtungen
There are several future directions for research on N-(4-butylphenyl)-3-(2-furyl)acrylamide, including the development of more potent derivatives with improved solubility and selectivity for specific targets. Further studies are also needed to investigate the potential use of N-(4-butylphenyl)-3-(2-furyl)acrylamide as a drug delivery system, as well as its effects on various biological processes, such as cell signaling and gene expression. Additionally, more research is needed to fully understand the safety and efficacy of N-(4-butylphenyl)-3-(2-furyl)acrylamide in humans, and to identify potential drug interactions and side effects.
Synthesemethoden
N-(4-butylphenyl)-3-(2-furyl)acrylamide can be synthesized using a variety of methods, including the reaction of 4-butylphenylboronic acid with 2-furyl acryloyl chloride in the presence of a palladium catalyst. Other methods include the reaction of 4-butylphenylamine with 2-furyl acryloyl chloride in the presence of a base, or the reaction of 4-butylphenylisocyanate with furfurylamine. The purity and yield of N-(4-butylphenyl)-3-(2-furyl)acrylamide can be improved using various purification techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-3-(2-furyl)acrylamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce the production of pro-inflammatory cytokines in animal models of inflammation. N-(4-butylphenyl)-3-(2-furyl)acrylamide has also been investigated for its potential use as a drug delivery system, due to its ability to form stable complexes with various drugs and biomolecules.
Eigenschaften
IUPAC Name |
(E)-N-(4-butylphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-3-5-14-7-9-15(10-8-14)18-17(19)12-11-16-6-4-13-20-16/h4,6-13H,2-3,5H2,1H3,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSIKYXDNGNSCS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-butylphenyl)-3-(furan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-dimethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5299285.png)
![3-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5299309.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5299310.png)
![4-(4-chlorophenyl)-1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5299315.png)
![N-(4-methoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5299317.png)
![4-azepan-1-yl-N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-4-oxobutanamide](/img/structure/B5299323.png)
![2-amino-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5299330.png)
![6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5299334.png)
![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5299338.png)
![N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B5299340.png)
![2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine](/img/structure/B5299341.png)
![8-cyclopentyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5299368.png)

